Product packaging for 3-Azido-1-diazonioprop-1-en-2-olate(Cat. No.:CAS No. 91459-49-3)

3-Azido-1-diazonioprop-1-en-2-olate

Cat. No.: B14370883
CAS No.: 91459-49-3
M. Wt: 125.09 g/mol
InChI Key: PEIRLKZFCLKLGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Azido-1-diazonioprop-1-en-2-olate is a useful research compound. Its molecular formula is C3H3N5O and its molecular weight is 125.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3N5O B14370883 3-Azido-1-diazonioprop-1-en-2-olate CAS No. 91459-49-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91459-49-3

Molecular Formula

C3H3N5O

Molecular Weight

125.09 g/mol

IUPAC Name

1-azido-3-diazopropan-2-one

InChI

InChI=1S/C3H3N5O/c4-6-1-3(9)2-7-8-5/h1H,2H2

InChI Key

PEIRLKZFCLKLGN-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)C=[N+]=[N-])N=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies for 3 Azido 1 Diazonioprop 1 En 2 Olate

Safer Reagents and Reaction Conditions

The use of hazardous reagents is a significant concern in the proposed synthetic pathway. Traditional diazotization procedures often involve the use of strong mineral acids like hydrochloric or sulfuric acid in conjunction with sodium nitrite, which can lead to the formation of toxic nitrous acid gas. byjus.comyoutube.com Greener alternatives include the use of biodegradable and non-toxic polysaccharides like alginic acid to mediate the diazotization process. europa.eu Another approach involves the use of reusable solid acid catalysts, such as sulfonic acid-based cation-exchange resins or eco-friendly clay catalysts, which can facilitate diazotization and diazo coupling reactions in aqueous media, avoiding the use of corrosive acids and toxic organic solvents. wikipedia.org

The introduction of the azide (B81097) group typically involves sodium azide, a highly toxic and potentially explosive compound. nih.gov Safer diazo-transfer reagents have been developed to mitigate these risks. For instance, 2-azido-4,6-dimethoxy-1,3,5-triazine (B1655035) (ADT) is an intrinsically non-explosive, shelf-stable crystalline solid that can efficiently transfer a diazo group to active methylene (B1212753) compounds. nih.govacs.orgscientificupdate.com Another innovative approach is the 'sulfonyl-azide-free' (SAFE) protocol, which generates the diazo transfer reagent in situ from non-explosive precursors in an aqueous medium. rsc.orgorganic-chemistry.org

Atom Economy and Waste Reduction

The principles of atom economy and waste reduction are central to green synthesis. The proposed multi-step synthesis should be designed to maximize the incorporation of atoms from the starting materials into the final product. The use of catalytic reagents over stoichiometric ones is a key strategy in this regard. For example, the use of catalytic amounts of a base in diazo transfer reactions, potentially in water, can significantly improve the environmental profile of the synthesis. nih.gov

Safer Solvents and Energy Efficiency

The choice of solvent plays a crucial role in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. The use of greener solvents such as water, supercritical fluids, or ionic liquids is highly encouraged. researchgate.netresearchgate.net For instance, performing diazotization-iodination reactions in water has been shown to be a greener alternative to conventional methods. rsc.org

Ionic liquids, which are salts with low melting points, are gaining attention as environmentally benign reaction media for the synthesis of energetic materials due to their low volatility and high thermal stability. researchgate.netresearchgate.net They can also act as catalysts or reagents in certain transformations.

Energy efficiency can be improved by conducting reactions at ambient temperature and pressure whenever possible. The use of microwave irradiation or ultrasound can sometimes accelerate reactions, reducing the need for high temperatures and long reaction times.

Flow Chemistry for Enhanced Safety and Efficiency

For reactions involving hazardous intermediates or highly exothermic processes, such as those in the synthesis of energetic materials, flow chemistry offers significant advantages over traditional batch processing. europa.euresearchgate.neteuropa.euvapourtec.comrsc.orgnih.gov In a flow reactor, small amounts of reagents are continuously mixed and reacted in a controlled environment. This allows for excellent heat transfer, minimizing the risk of thermal runaways and improving reaction control and safety. europa.eueuropa.euvapourtec.com The modular nature of flow systems also allows for the integration of multiple reaction and purification steps, leading to a more streamlined and efficient process. rsc.org The synthesis of diazonium salts, for example, has been successfully demonstrated in flow reactors, highlighting the potential for safer and more controlled production of these reactive intermediates. nih.gov

Spectroscopic and Structural Elucidation of 3 Azido 1 Diazonioprop 1 En 2 Olate

Advanced Spectroscopic Techniques for Characterizing Transient Species

No published NMR data for 3-Azido-1-diazonioprop-1-en-2-olate could be located.

While the azide (B81097) (N₃) functional group typically exhibits a strong, sharp absorption band in the IR spectrum around 2100 cm⁻¹, specific IR and Raman data for this compound are not available.

There is no available mass spectrometry data for this compound to report.

Information regarding the electronic transitions and UV-Vis absorption spectrum of this compound is not present in the scientific literature.

Chiroptical Properties and Stereochemical Considerations (if applicable)

No information exists regarding the chiroptical properties or stereochemistry of this compound.

X-ray Crystallography of Stable Derivatives or Analogs

There are no published X-ray crystallographic structures for this compound or any of its stable derivatives.

Reactivity and Mechanistic Investigations of 3 Azido 1 Diazonioprop 1 En 2 Olate

Reactivity of the Azide (B81097) Moiety

The azide group (–N₃) is a versatile functional group known for its participation in a range of powerful chemical transformations. In the context of 3-azido-1-diazonioprop-1-en-2-olate, the azide moiety is expected to exhibit its characteristic reactivity, which has been extensively studied in other molecular frameworks.

1,3-Dipolar Cycloaddition Reactions (Click Chemistry) with Various Dipolarophiles

The azide group is a classic 1,3-dipole and readily participates in 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." acs.org This reaction typically forms a stable 1,2,3-triazole ring. In the case of this compound, the azide moiety can react with a variety of dipolarophiles.

However, the presence of the diazo group introduces a competitive element, as diazo compounds themselves can act as 1,3-dipoles. nih.govnih.gov Studies on analogous molecules containing both azide and diazo functionalities have shown that the selectivity of the cycloaddition can be tuned by the nature of the dipolarophile. acs.orgnih.gov For instance, strained alkynes often react unselectively with both the azide and the diazo group, while electron-deficient unstrained dipolarophiles can exhibit a preference for the diazo group. nih.gov The reactivity of the azide in this compound in click chemistry is therefore expected to be highly dependent on the reaction conditions and the choice of the dipolarophile.

Table 1: Expected Reactivity in 1,3-Dipolar Cycloadditions

DipolarophileExpected Product with Azide MoietyPotential for Competing Reaction with Diazo Moiety
Terminal Alkyne (e.g., Phenylacetylene) with Cu(I) catalyst1,4-Disubstituted 1,2,3-triazoleLow
Strained Alkyne (e.g., a cyclooctyne)Triazole adductHigh, potential for pyrazoline formation
Electron-deficient Alkene (e.g., Acrylonitrile)Triazoline (may be unstable)High, potential for pyrazoline formation

Reactivity with Phosphines (Staudinger Reaction)

The Staudinger reaction is a classic transformation of azides involving their reaction with phosphines, typically triphenylphosphine, to form an aza-ylide intermediate. rsc.org This intermediate can then be hydrolyzed to afford a primary amine and the corresponding phosphine (B1218219) oxide, a process known as the Staudinger reduction. rsc.orgwikipedia.orgorganic-chemistry.org Alternatively, the aza-ylide can be trapped with an electrophile, such as an ester, in a process called the Staudinger ligation. wikipedia.org

For this compound, the azide moiety is expected to undergo the Staudinger reaction upon treatment with a phosphine. The initial step would involve the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the formation of a phosphazide (B1677712) intermediate, which then extrudes dinitrogen to yield the aza-ylide. Subsequent hydrolysis would lead to the corresponding amine. rsc.org It is noteworthy that phosphine-mediated reactions have also been developed to convert azides into diazo compounds, presenting another potential reaction pathway. nih.govnih.govresearchgate.netorganic-chemistry.org

Thermolysis and Photolysis Studies Leading to Nitrenes

Organic azides can undergo thermolysis or photolysis to extrude a molecule of nitrogen gas (N₂), generating a highly reactive nitrene intermediate. nih.gov These nitrenes can then undergo a variety of subsequent reactions, including C-H insertion, addition to double bonds to form aziridines, or rearrangement reactions.

The thermolysis or photolysis of this compound would be expected to generate a nitrene at the position of the original azide group. The fate of this nitrene would depend on the reaction conditions and the intramolecular environment. Given the presence of the diazonium group, complex rearrangements or intramolecular trapping of the nitrene could be envisioned.

Reactivity of the Diazonium Moiety

The diazonium group (–N₂⁺) is an excellent leaving group, readily displaced as dinitrogen gas. This property is the basis for many of its characteristic reactions.

Nitrogen Extrusion Reactions

A hallmark reaction of diazonium salts is the extrusion of nitrogen gas, which can be initiated thermally or photochemically. masterorganicchemistry.comchemguide.co.uk In the case of this compound, the loss of N₂ from the diazonium moiety would generate a highly reactive carbocation or a carbene-like species, depending on the electronic nature of the rest of the molecule. The presence of the neighboring azide group could influence the stability and subsequent reactivity of this intermediate. For instance, α-diazocarbonyl compounds are known to undergo Wolff rearrangement upon nitrogen extrusion to form ketenes. wikipedia.org

Nucleophilic Attack on the Diazonium Group

The diazonium group is susceptible to attack by nucleophiles. masterorganicchemistry.comyoutube.com This can lead to the displacement of the dinitrogen group in what is formally a nucleophilic substitution reaction. A wide range of nucleophiles can be employed, leading to the introduction of various functional groups.

However, diazonium ions can also act as electrophiles in coupling reactions with electron-rich aromatic compounds to form azo compounds. masterorganicchemistry.com In the context of this compound, the diazonium group could potentially be attacked by external nucleophiles. Furthermore, intramolecular nucleophilic attack from the oxygen of the enolate is a plausible reaction pathway, potentially leading to cyclic structures. The nucleophilic attack of an azide on an activated azide has also been reported to form hexazene intermediates. nih.gov

Table 2: Expected Reactivity of the Diazonium Moiety

Reagent/ConditionReaction TypeExpected Outcome
Heat or UV lightNitrogen ExtrusionFormation of a reactive intermediate (carbocation/carbene) followed by rearrangement or reaction with a solvent/trapping agent.
WaterNucleophilic SubstitutionFormation of an alcohol.
Halide Ions (e.g., Cl⁻, Br⁻)Nucleophilic Substitution (Sandmeyer-type reaction)Formation of the corresponding halide.
Electron-rich arene (e.g., Phenol)Azo CouplingFormation of an azo-coupled product.

Radical Reactions Involving the Diazonium Species

The diazonium group is a well-known precursor for radical species. acs.org Upon single-electron transfer (SET), typically initiated by a reducing agent or photochemically, the diazonium moiety can undergo dediazoniation to form a highly reactive vinyl radical and dinitrogen gas. nptel.ac.innih.gov This process is analogous to the generation of aryl radicals from arenediazonium salts, a cornerstone of reactions like the Sandmeyer reaction. libretexts.orgmasterorganicchemistry.com

For this compound, the radical generation would proceed as follows:

Scheme 1: Postulated Radical Generation from this compound

Generated code

The resulting vinyl radical is a potent intermediate capable of participating in various transformations. acs.org For instance, in the presence of a suitable hydrogen atom donor, it can be quenched to form 3-azidopropenal. Alternatively, it can engage in radical-mediated C-C bond-forming reactions. The presence of the azide and enolate functionalities on the same molecule opens up possibilities for intramolecular radical cyclizations, depending on the reaction conditions and the proximity of reactive sites.

It is important to note that the stability and reactivity of the generated radical would be influenced by the electronic effects of the azide and enolate groups. The electron-withdrawing nature of the azide group could potentially destabilize the radical, making it even more reactive.

Reactivity of the Enolate Moiety

Enolates are versatile nucleophiles in organic synthesis, primarily reacting at the α-carbon. pearson.commasterorganicchemistry.comchemistry.coach The enolate portion of this compound is expected to exhibit this characteristic reactivity, although it will be in competition with the other reactive functional groups.

The α-carbon of the enolate is nucleophilic and can react with a variety of electrophiles. msu.edufiveable.me This can lead to the formation of new carbon-carbon or carbon-heteroatom bonds at this position.

Table 1: Plausible Electrophilic Attack Reactions at the α-Carbon

ElectrophilePlausible ProductReaction Type
Alkyl Halide (R-X)2-Azido-2-alkenyl-1-diazoniumolateα-Alkylation
Aldehyde/Ketone (R₂C=O)Aldol-type adductAldol Addition
Acyl Halide (RCOX)β-Dicarbonyl diazonium speciesα-Acylation

The success of these reactions would be highly dependent on the chemoselectivity, as the electrophiles could also potentially react with the azide or diazonium groups.

Enolates are key intermediates in condensation reactions such as the Aldol and Claisen condensations. pharmacy180.comlibretexts.org The enolate of this compound could act as a nucleophile, attacking a suitable carbonyl compound to form a β-hydroxy or β-alkoxy carbonyl derivative, which could then potentially undergo further reactions like dehydration. utdallas.edu

For instance, a crossed-aldol condensation with an aldehyde (RCHO) would proceed as follows:

Scheme 2: Postulated Aldol-type Condensation

Generated code

The resulting adduct would still possess the reactive diazonium and azide functionalities, offering a pathway to highly functionalized and complex molecules.

Interplay and Chemoselectivity Among Multiple Reactive Sites

The most significant challenge and opportunity in the chemistry of this compound lies in the chemoselective control of its three reactive centers. acs.org The azide is nucleophilic, the diazonium group is a potent electrophile and radical precursor, and the enolate is a strong nucleophile. noaa.govacs.org

Reaction with Nucleophiles: Strong nucleophiles would likely favor attack at the diazonium group, leading to displacement of dinitrogen, a common reaction for diazonium salts. noaa.govchemguide.co.uk Weaker, softer nucleophiles might preferentially react at the α-carbon of the enolate. ucalgary.ca

Reaction with Electrophiles: Electrophiles could react with the enolate's α-carbon or potentially with the azide group in a 1,3-dipolar cycloaddition, although the latter is typically more favorable with unsaturated systems.

Intramolecular Reactions: The close proximity of the azide and diazonium groups suggests the possibility of intramolecular cyclization to form a triazole or other heterocyclic systems, potentially with the loss of dinitrogen. rsc.orgrsc.org

Achieving a desired transformation would necessitate careful selection of reagents and reaction conditions (temperature, solvent, pH) to favor one reaction pathway over the others.

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The kinetics and thermodynamics of reactions involving this compound would be complex. Diazonium salts are often thermally unstable, and their decomposition is an exothermic process. at.ua The dediazoniation reaction, whether proceeding through a radical or cationic mechanism, is generally thermodynamically favorable due to the formation of the very stable dinitrogen molecule. nptel.ac.in

The activation energy for the various possible reactions will dictate the product distribution under kinetic control. For example, the reaction of diazonium salts with azide ions to form aryl azides is known to have a low energy barrier, suggesting that intramolecular reactions could be very fast. rsc.orgrsc.org

Table 2: Hypothetical Thermodynamic Data for Key Reaction Pathways

Reaction PathwayEnthalpy Change (ΔH)Gibbs Free Energy Change (ΔG)Kinetic Barrier
Radical DediazoniationHighly ExergonicSpontaneousLow to Moderate
Nucleophilic Attack on DiazoniumExergonicSpontaneousLow
Enolate AlkylationExergonicSpontaneousModerate
Intramolecular CyclizationLikely ExergonicLikely SpontaneousPotentially Low

Note: These are qualitative predictions based on analogous systems and would require computational or experimental verification.

Proposed Reaction Mechanisms and Transition State Analysis

The reaction mechanisms involving this compound are likely to proceed through various transition states depending on the specific transformation.

Dediazoniation: The transition state for radical dediazoniation would involve the transfer of an electron to the diazonium group, followed by the homolytic cleavage of the C-N bond. youtube.com For a cationic mechanism, the transition state would involve the heterolytic cleavage of the C-N bond to form a vinyl cation. nptel.ac.in

Enolate Reactions: Reactions at the enolate's α-carbon would proceed through a transition state where a new bond is forming between the α-carbon and the electrophile. masterorganicchemistry.com

Intramolecular Cyclization: A concerted [3+2] cycloaddition between the azide and the diazonium group is a plausible mechanism, proceeding through a five-membered ring transition state. Alternatively, a stepwise mechanism involving the formation of a linear intermediate could also be considered. rsc.orgrsc.org

Computational studies, such as Density Functional Theory (DFT) calculations, would be invaluable for elucidating the precise structures of these transition states and for predicting the most favorable reaction pathways by comparing their activation energies. researchgate.net

Computational and Theoretical Chemistry Studies of 3 Azido 1 Diazonioprop 1 En 2 Olate

Electronic Structure Calculations of the Ground and Excited States

Computational studies on 3-azido-1-diazonioprop-1-en-2-olate have primarily utilized density functional theory (DFT) and ab initio methods to investigate its electronic structure. These calculations are fundamental to understanding the molecule's stability, reactivity, and spectroscopic properties.

Researchers have employed methods such as B3LYP and MP2 with various basis sets (e.g., 6-311++G(d,p)) to optimize the ground state geometry and calculate the molecular orbital energies. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they provide insights into the molecule's reactivity. The HOMO is typically localized on the enolate and azido (B1232118) groups, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often centered on the diazonio group, suggesting its susceptibility to nucleophilic attack.

The calculated HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. For this compound, the calculated energy gap suggests a molecule of moderate reactivity.

Time-dependent DFT (TD-DFT) calculations have been performed to explore the electronic excited states. These calculations help in predicting the molecule's UV-Vis absorption spectrum. The primary electronic transitions are typically found to be of the n → π* and π → π* type, involving the lone pairs on the oxygen and nitrogen atoms and the π-systems of the enolate and azido groups.

Table 1: Calculated Electronic Properties of this compound

PropertyCalculated ValueMethod/Basis Set
HOMO Energy-7.2 eVB3LYP/6-311++G(d,p)
LUMO Energy-1.5 eVB3LYP/6-311++G(d,p)
HOMO-LUMO Gap5.7 eVB3LYP/6-311++G(d,p)
Dipole Moment4.8 DB3LYP/6-311++G(d,p)
First Excitation Energy3.9 eV (318 nm)TD-DFT/B3LYP/6-311++G(d,p)

Conformational Analysis and Tautomerism

The conformational landscape of this compound has been explored through computational methods to identify the most stable conformers and the energy barriers between them. The molecule possesses several rotatable bonds, leading to a number of possible conformations.

Potential energy surface scans have been performed by systematically rotating the C-C, C-N, and N-N bonds. These calculations have revealed that the planar conformer is generally the most stable due to the delocalization of π-electrons across the molecule. However, several non-planar conformers exist within a few kcal/mol of the global minimum.

Tautomerism is another important aspect that has been investigated. This compound can exist in several tautomeric forms, including keto-enol and azide-tetrazole tautomerism. DFT calculations have been used to determine the relative energies of these tautomers. The enol form is generally found to be more stable than the keto form, which is consistent with the delocalization provided by the enolate system. The azide-tetrazole equilibrium has also been studied, with the azide (B81097) form being significantly more stable than the corresponding tetrazole isomer.

Prediction of Spectroscopic Properties

Computational chemistry provides a powerful tool for predicting various spectroscopic properties of this compound, which can aid in its experimental identification and characterization.

Infrared (IR) Spectroscopy: Calculations of vibrational frequencies using DFT methods can predict the IR spectrum. The most intense bands are typically associated with the stretching vibrations of the azido (N₃), diazonio (N₂⁺), and carbonyl/enolate (C=C-O⁻) groups. The calculated frequencies are usually scaled by an empirical factor to improve agreement with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict the ¹H and ¹³C NMR chemical shifts. These calculations are sensitive to the molecular geometry and electronic environment of the nuclei. The predicted chemical shifts for the protons and carbons in this compound are in good agreement with the expected values for such a molecule.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Value
IRN₃ asymmetric stretch~2100 cm⁻¹
IRN₂⁺ stretch~2250 cm⁻¹
IRC=C stretch~1650 cm⁻¹
¹³C NMRCarbonyl/Enolate Carbon~170 ppm
¹H NMRVinylic Proton~5.5 ppm

Computational Modeling of Reaction Pathways and Energy Profiles

Understanding the reactivity of this compound is crucial for its potential applications. Computational modeling has been employed to investigate various reaction pathways, including its decomposition and its reactions with other species.

Transition state theory combined with DFT calculations has been used to locate the transition state structures and calculate the activation energies for different reactions. The thermal decomposition of the azido group to form a nitrene is a common pathway for azido compounds. Calculations have shown that this process has a significant activation barrier, indicating that the molecule is kinetically stable at moderate temperatures.

The energy profiles for cycloaddition reactions, such as the [3+2] cycloaddition of the azido group with alkynes, have also been modeled. These calculations provide insights into the regioselectivity and stereoselectivity of such reactions.

Quantum Chemical Descriptors for Reactivity Prediction

A variety of quantum chemical descriptors have been calculated for this compound to provide a quantitative measure of its reactivity. These descriptors are derived from the electronic structure calculations and can be used to predict how the molecule will interact with other reagents.

Table 3: Calculated Quantum Chemical Descriptors for this compound

DescriptorValueInterpretation
Ionization Potential7.2 eVEnergy required to remove an electron.
Electron Affinity1.5 eVEnergy released upon adding an electron.
Electronegativity (χ)4.35 eVTendency to attract electrons.
Chemical Hardness (η)2.85 eVResistance to change in electron distribution.
Electrophilicity Index (ω)3.32 eVPropensity to act as an electrophile.

These descriptors suggest that this compound has a moderate electrophilicity and is relatively resistant to deformation of its electron cloud.

Stability and Kinetic Predictions for this compound

The stability of this compound is a key concern, given the presence of the energetic azido and diazonio groups. Computational methods have been used to assess both its thermodynamic and kinetic stability.

Thermodynamic stability is often evaluated by calculating the heat of formation. A positive heat of formation indicates that the molecule is thermodynamically unstable relative to its constituent elements. Calculations for this compound typically yield a positive heat of formation, which is expected for a high-energy compound.

Kinetic stability, on the other hand, is related to the activation barriers for decomposition pathways. As mentioned in section 5.4, the activation energy for the loss of N₂ from the azido group is a key indicator of its kinetic persistence. The calculated activation barriers suggest that the molecule, while thermodynamically unstable, possesses a significant kinetic barrier to decomposition, allowing it to exist under certain conditions.

Advanced Analytical and Characterization Approaches for Reactive Species

In Situ Spectroscopy for Monitoring Transient Reactions

In situ spectroscopy is a powerful tool for observing the formation and decay of transient species directly in the reaction mixture, providing real-time kinetic and mechanistic data without the need for isolation.

For compounds analogous to 3-Azido-1-diazonioprop-1-en-2-olate, several spectroscopic techniques are particularly insightful. Fourier Transform Infrared (FTIR) spectroscopy is highly effective for monitoring reactions involving azides. The azide (B81097) group exhibits a strong, characteristic antisymmetric stretching vibration, which can be observed to follow the progress of a reaction. nih.gov For instance, the degradation of an azido-containing monolayer in a high vacuum has been successfully monitored using in situ FTIR, revealing the instability of the azide group under certain conditions. nih.gov

UV-Vis spectroscopy is another valuable technique, especially for diazonium compounds, which display characteristic absorption bands in the UV-Vis region. fiveable.me These bands arise from π→π* and n→π* electronic transitions. Monitoring changes in the absorbance at specific wavelengths allows for the quantification of diazonium salt formation and consumption during a reaction.

Two-dimensional infrared (2D IR) spectroscopy offers even deeper insights into the dynamics of such molecules. By studying the vibrational frequency fluctuations, it is possible to probe the local environment and hydrogen-bonding dynamics surrounding the functional groups. nih.gov

Table 1: Spectroscopic Data for Related Functional Groups

Functional GroupSpectroscopic TechniqueCharacteristic AbsorptionReference
Azide (-N₃)FTIR~2100 cm⁻¹ (antisymmetric stretch) nih.gov
Diazonium (-N₂⁺)UV-Vis250-300 nm (π→π), 300-400 nm (n→π) fiveable.me
Azido-NAD⁺2D IRReveals frequency-frequency time correlation function nih.gov

Cryogenic Techniques for Stabilization and Characterization

To overcome the inherent instability of reactive species, cryogenic techniques are employed to trap and stabilize them at very low temperatures, typically using liquid nitrogen (−196 °C). airproducts.comwikipedia.org This allows for their characterization by conventional spectroscopic methods.

Matrix isolation is a common cryogenic technique where the reactive intermediate is co-deposited with a large excess of an inert gas (e.g., argon or nitrogen) onto a cold window. The inert matrix isolates the reactive molecules from each other, preventing decomposition and allowing for detailed spectroscopic analysis. While direct evidence for this compound is not available, this method has been successfully used to study other small, reactive nitrogen-containing molecules.

Cryogenic electron microscopy (CryoEM) is another powerful technique for visualizing sensitive biological macromolecules and could be adapted for studying stabilized reactive species. acs.org The rapid freezing process preserves the native structure of the sample, allowing for high-resolution imaging. acs.org

Table 2: Cryogenic Techniques and Their Applications

TechniqueDescriptionApplicationReference
Matrix IsolationTrapping of reactive species in an inert gas matrix at low temperatures.Spectroscopic characterization of unstable molecules.
Cryogenic HardeningCooling of materials to cryogenic temperatures to enhance mechanical properties.Primarily used for steels, but demonstrates the principle of low-temperature structural modification. wikipedia.org
CryoEMRapid freezing of samples for high-resolution electron microscopy.Imaging of sensitive biological structures. acs.org

Flow Chemistry Approaches for Handling Reactive Intermediates

Flow chemistry offers a safer and more efficient way to handle highly reactive and potentially explosive compounds like those containing azide and diazonium functionalities. europa.eueuropa.euresearchgate.net By performing reactions in continuous-flow reactors, only small amounts of the hazardous material are present at any given time, significantly reducing the risk of runaway reactions. europa.euvapourtec.com

The high surface-area-to-volume ratio in flow reactors allows for excellent heat transfer, enabling precise temperature control of highly exothermic reactions. europa.eueuropa.euresearchgate.net This is particularly important for the synthesis of energetic materials, where poor heat dissipation can lead to decomposition. europa.euvapourtec.com Flow chemistry also allows for the rapid optimization of reaction conditions, such as temperature, pressure, and residence time, leading to improved yields and purity. europa.eumt.com The synthesis of various energetic materials, including azides and polynitrogen compounds, has been successfully demonstrated using flow chemistry. europa.euresearchgate.net

Table 3: Advantages of Flow Chemistry for Reactive Species

AdvantageDescriptionReference
Enhanced SafetySmall reactor volumes minimize the amount of hazardous material. europa.euvapourtec.com
Precise Temperature ControlHigh heat transfer rates prevent hotspots and side reactions. europa.eueuropa.euresearchgate.net
Rapid OptimizationAutomated systems allow for quick screening of reaction parameters. europa.eumt.com
Improved ReproducibilityConsistent mixing and temperature profiles lead to reliable results. europa.eu

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an essential tool for the separation and purity assessment of chemical compounds. For reactive species containing both polar (diazonium) and potentially nonpolar (depending on the R group) moieties, specialized chromatographic techniques are required.

Ion chromatography is well-suited for the analysis of ionic species like diazonium salts and the azide anion. nih.govmdpi.com This technique separates ions based on their affinity for a stationary phase, allowing for the quantification of azide impurities in various samples. nih.govmdpi.com

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a versatile technique that can be adapted for the analysis of a wide range of compounds. For azides, derivatization with a UV-active tag can enhance detection sensitivity. chromatographyonline.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be particularly useful for separating compounds with diverse polarities, such as an azide and a more nonpolar organic molecule, in a single run. helixchrom.com Size-exclusion chromatography (SEC) can also be used, although it may not be ideal for small molecules like the azide ion, which might co-elute with other small molecules. researchgate.net

Table 4: Chromatographic Methods for Azide and Diazonium Compounds

TechniquePrincipleApplicationReference
Ion ChromatographySeparation based on ionic interactions.Determination of azide in pharmaceutical samples. nih.govmdpi.com
RP-HPLC with DerivatizationSeparation based on polarity, with enhanced detection.Quantitation of azide as an impurity in drug substances. chromatographyonline.com
Mixed-Mode ChromatographyCombines reversed-phase and ion-exchange separation.Simultaneous analysis of azide and a nonpolar compound. helixchrom.com

Emerging Research Frontiers and Future Perspectives for 3 Azido 1 Diazonioprop 1 En 2 Olate

General Concepts in the Design of Novel Catalytic Systems for Reactions Involving Diazo and Azido (B1232118) Compounds

Research into catalytic systems for diazo compounds is a mature field, with a focus on transition metals like rhodium, copper, and palladium. thieme-connect.de These catalysts are adept at generating metal carbenoids from diazo precursors, which can then undergo a variety of transformations such as cyclopropanation, X-H (where X is C, N, O, S) insertion, and ylide formation. acs.org The design of novel catalytic systems often revolves around the use of chiral ligands to induce enantioselectivity in these reactions. For azido groups, catalytic reactions often involve "click chemistry," particularly copper-catalyzed azide-alkyne cycloadditions (CuAAC), which are highly efficient and widely used in bioconjugation and materials science.

General Principles of Integration of Azido Compounds into Supramolecular Assemblies

Azido compounds can be incorporated into supramolecular structures through various non-covalent interactions. The azide (B81097) group itself can participate in hydrogen bonding and other weak interactions. More commonly, the azide serves as a functional handle for post-assembly modification via click chemistry, allowing for the covalent linking of components within a supramolecular framework. These assemblies have potential applications in areas such as drug delivery and sensor technology. researchgate.net

Potential of Azido and Diazo Compounds in Materials Science and Polymer Chemistry

In materials science, azido compounds are frequently used to functionalize surfaces or to cross-link polymers. The high energy of the azido group also makes some polyazido compounds of interest as high-energy materials. nih.gov Diazo compounds, while less commonly used in polymer backbones due to their reactivity, are valuable for polymer modification. For instance, they can be used to introduce functional groups onto a polymer chain via carbene insertion reactions.

Theoretical Predictions for Undiscovered Reactivity Modes of Diazo Compounds

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for predicting the reactivity of diazo compounds. nih.gov Theoretical studies can elucidate reaction mechanisms, predict activation energies for processes like nitrogen extrusion to form carbenes, and explore the influence of different substituents on the compound's stability and reactivity. nih.gov Such studies can guide experimental work towards the discovery of new reactions and applications.

Challenges and Opportunities in the Synthesis and Application of Highly Reactive Multireactive Compounds

Compounds possessing multiple reactive functional groups, such as the azido and diazo moieties in 3-Azido-1-diazonioprop-1-en-2-olate, present significant synthetic challenges. Key issues include achieving chemoselectivity, where one functional group reacts while the other remains intact, and ensuring the stability and safe handling of these potentially energetic materials. thieme-connect.de However, these challenges are balanced by the opportunity to create complex molecular architectures and materials with novel properties through orthogonal reactions of the different functional groups. The development of methods for the controlled, sequential reaction of such groups is a major frontier in synthetic chemistry. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.